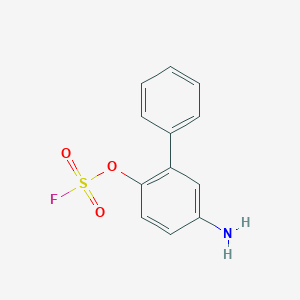
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene is an organic compound characterized by the presence of an amino group, a fluorosulfonyloxy group, and a phenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-existing aromatic amine. One common method involves the reaction of 4-amino-2-phenylbenzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts can further improve the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as alkoxides, thiolates, and amines can be used to displace the fluorosulfonyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for the development of pharmaceuticals.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other non-covalent interactions, while the fluorosulfonyloxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-phenylbenzene: Lacks the fluorosulfonyloxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorosulfonyloxy-2-phenylbenzene: Lacks the amino group, reducing its ability to participate in electrophilic aromatic substitution reactions.
Uniqueness
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene is unique due to the presence of both the amino and fluorosulfonyloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Propriétés
IUPAC Name |
4-amino-1-fluorosulfonyloxy-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLOSHSPSRGHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














